2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone
Description
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone is a synthetic ethanone derivative featuring a 2-fluorophenylsulfonyl group and a 4-methoxyphenyl substituent. The 2-fluorophenyl group may influence steric and electronic interactions, impacting reactivity and biological activity.
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4S/c1-20-12-8-6-11(7-9-12)14(17)10-21(18,19)15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDHDKBXLQRDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-methoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic systems:
Key Observations:
- Substituent Impact on Melting Points : The trifluoromethyl group in 7f increases melting point (165–167°C) compared to methoxy analogs (e.g., 7n at 161–163°C), likely due to enhanced crystallinity from electronegative groups .
- Biological Activity : Piperazine-linked sulfonyl compounds (e.g., 7n) exhibit antiproliferative activity, suggesting that the target compound’s sulfonyl group may confer similar properties .
Physicochemical Properties
Biological Activity
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group and a fluorinated aromatic ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- A sulfonyl group (–SO₂–)
- A fluorophenyl group (–C₆H₄F)
- A methoxyphenyl group (–C₆H₄OCH₃)
This unique combination of functional groups suggests potential interactions with various biological molecules, including enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The fluorine atom may enhance binding affinity to specific receptors, affecting signal transduction pathways.
Biological Activity Studies
Research has indicated several areas where this compound may exhibit biological activity:
Antitumor Activity
A study explored the compound's antitumor properties, particularly its effects on cancer cell lines. The findings suggested that this compound could induce apoptosis in certain cancer cells, possibly through the modulation of apoptotic pathways.
Anti-inflammatory Effects
Preliminary investigations have shown that this compound may possess anti-inflammatory properties. This was assessed through in vitro assays measuring cytokine release in response to inflammatory stimuli.
Dopamine Transporter Inhibition
Recent research has identified the compound as a potential inhibitor of the dopamine transporter (DAT), which is significant in the context of psychostimulant abuse. Compounds that inhibit DAT can reduce the reinforcing effects of drugs like cocaine and methamphetamine, suggesting a therapeutic avenue for addiction treatment.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Induced apoptosis in cancer cell lines; mechanism involves modulation of apoptotic pathways. |
| Study 2 | Anti-inflammatory Effects | Reduced cytokine release; potential use in treating inflammatory diseases. |
| Study 3 | DAT Inhibition | Effective in reducing reinforcing effects of psychostimulants; promising for addiction therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
